molecular formula C7H6BrN3S B2581287 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole CAS No. 1700817-21-5

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Cat. No. B2581287
CAS RN: 1700817-21-5
M. Wt: 244.11
InChI Key: NJXJHDZNCDZMKU-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole” is a chemical compound with the CAS Number: 1700817-21-5 . It has a molecular weight of 244.11 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Antifungal and Anticancer Properties

  • Antifungal Activity and Cytotoxicity : A study synthesized thiazolyl-pyrazoline derivatives and evaluated their antifungal effects against pathogenic yeasts and molds. The study also assessed the cytotoxicity of these compounds against human lung adenocarcinoma and mouse embryonic fibroblast cells. Certain derivatives showed promising anticandidal and anticancer properties (Altıntop et al., 2015).

Synthesis and Antimicrobial Applications

  • Synthesis of Novel Derivatives for Antimicrobial Use : Novel 1,2-bis((3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) hydrazines and 2-(5-(3-(1,2,3-triazol-4-yl)pyrazol-4-yl) pyrazol-1-yl)thiazoles were synthesized. These compounds demonstrated good antimicrobial activities against tested microorganisms (Abdel-Wahab et al., 2017).

Synthesis and Characterization for Diverse Applications

  • Synthesis and Characterization for Various Applications : A study focused on the synthesis and characterization of novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. These compounds have potential for various applications, including biomedical research (Kariuki et al., 2022).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : Research on thiazolyl-pyrazolone derivatives revealed potential antioxidant activity using the ABTS Radical Cation Decolorization Assay. This suggests potential applications in oxidative stress-related conditions (Gaffer et al., 2017).

Synthesis for Biological Activity

  • Novel Derivatives for Biological Efficacy : A study synthesized 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives. These compounds were evaluated for their biological efficacy, indicating potential applications in biologically active compound development (Rodrigues & Bhalekar, 2015).

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . It has the hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXJHDZNCDZMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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